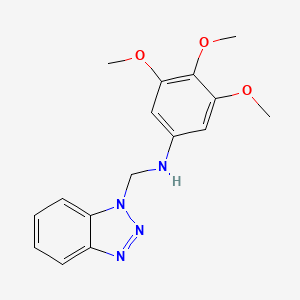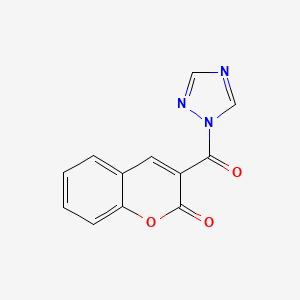![molecular formula C14H12N4O4 B5611916 (5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS No. 405279-19-8](/img/structure/B5611916.png)
(5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Descripción general
Descripción
(5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is a unique chemical compound known for its intricate structure and potential applications across various fields. This compound combines several functional groups, making it of interest in synthetic chemistry and pharmacology.
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of (5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid typically involves multiple steps, starting with the formation of the triazolo-pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors like substituted hydrazines and keto-esters. The phenoxy and acetic acid moieties are then introduced via nucleophilic substitution and esterification reactions.
Industrial Production Methods: : For industrial-scale production, optimizing yields and reaction conditions is critical. This often involves fine-tuning temperature, pH, and solvent conditions, as well as using catalysts to increase reaction efficiency. Continuous flow reactors might be employed to handle the multi-step synthesis more effectively.
Análisis De Reacciones Químicas
Types of Reactions: : (5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid undergoes various chemical reactions, such as:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxo derivatives.
Reduction: : Employing agents like sodium borohydride or lithium aluminum hydride to produce reduced compounds with altered functional groups.
Substitution: : Reacting with nucleophiles (e.g., amines, thiols) to replace phenoxy or other groups.
Common Reagents and Conditions: : Typical conditions involve organic solvents (e.g., dichloromethane, ethanol), with reactions occurring at moderate temperatures (20-100°C), depending on the desired transformation.
Major Products Formed: : The products vary based on the reaction type—oxidation yields additional oxo compounds, reduction can lead to alcohols or hydrocarbons, and substitution produces derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : This compound is used in the synthesis of complex molecules, serving as a building block for creating diverse chemical libraries for high-throughput screening.
Biology: : Researchers explore its interactions with biological macromolecules to uncover potential enzyme inhibitors or activators.
Medicine: : Its potential as a lead compound for drug development is significant, given its structural complexity and bioactive properties. Studies focus on its efficacy in treating conditions like microbial infections or inflammatory diseases.
Industry: : It finds applications in materials science, particularly in developing new polymers or advanced materials with unique properties.
Comparación Con Compuestos Similares
Compared to other triazolo-pyrimidine derivatives, (5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid stands out due to its unique substitution pattern and combined functionalities. Similar compounds include:
6-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
5-Methyl-7-oxo-6-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl acetic acid
7-Oxo-6-(p-tolyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl acetic acid
These compounds share a similar core structure but differ in their substituents, leading to variations in chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-(5-methyl-7-oxo-6-phenoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-12(22-9-5-3-2-4-6-9)13(21)18-14(15-8)16-10(17-18)7-11(19)20/h2-6H,7H2,1H3,(H,19,20)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIZYDUTEUBNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CC(=O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131437 | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo-6-phenoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405279-19-8 | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo-6-phenoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405279-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydro-5-methyl-7-oxo-6-phenoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-furyl)-N-(4-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5611837.png)




![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1-naphthamide](/img/structure/B5611872.png)
![N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5611883.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5611911.png)
![1-{2-[1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5611921.png)
![3,4-DIMETHYL-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B5611923.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5611939.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]quinoline](/img/structure/B5611941.png)
